N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of biphenyl groups and a bromophenyl group attached to an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of Biphenyl Groups: The biphenyl groups can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction, where a phenyl group is treated with bromine in the presence of a catalyst.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives with different oxidation states.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce different amine derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The biphenyl and bromophenyl groups can facilitate binding to specific sites on proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine: Similar structure but lacks one biphenyl group.
N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine: Similar structure but lacks the bromophenyl group.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1’-biphenyl]-4-amine is unique due to the presence of both biphenyl and bromophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C30H22BrN |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
3-bromo-N,N-bis(4-phenylphenyl)aniline |
InChI |
InChI=1S/C30H22BrN/c31-27-12-7-13-30(22-27)32(28-18-14-25(15-19-28)23-8-3-1-4-9-23)29-20-16-26(17-21-29)24-10-5-2-6-11-24/h1-22H |
InChI Key |
WDFVYEMTOSAXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.